1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol
Overview
Description
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol is an organic compound with a complex structure that includes an allyl group, a phenoxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-allylphenol and epichlorohydrin.
Formation of Epoxide: The reaction between 2-allylphenol and epichlorohydrin in the presence of a base such as sodium hydroxide forms an epoxide intermediate.
Nucleophilic Substitution: The epoxide intermediate is then reacted with piperazine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the allyl group to a propyl group.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while nucleophilic substitution can introduce various functional groups onto the phenoxy or piperazine rings.
Scientific Research Applications
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and piperazine groups can bind to specific sites on proteins, modulating their activity. The allyl group may also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol: This compound has a similar structure but with an amino group instead of a piperazine ring.
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol: Similar to the above compound but with a methylamino group.
Uniqueness
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The combination of the allyl, phenoxy, and piperazine groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-piperazin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-5-14-6-3-4-7-16(14)20-13-15(19)12-18-10-8-17-9-11-18/h2-4,6-7,15,17,19H,1,5,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEZXLBLUNQIJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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